molecular formula C12H10ClNO3 B2375960 2-Chloro-4-(furan-2-ylmethylamino)benzoic acid CAS No. 518336-22-6

2-Chloro-4-(furan-2-ylmethylamino)benzoic acid

Cat. No.: B2375960
CAS No.: 518336-22-6
M. Wt: 251.67
InChI Key: HVFQTRIUPLWFPB-UHFFFAOYSA-N
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Description

2-Chloro-4-(furan-2-ylmethylamino)benzoic acid is a benzoic acid derivative featuring a chlorine atom at position 2, a furan-2-ylmethylamino group at position 4, and a carboxylic acid moiety. This compound is structurally related to pharmacologically active benzoic acid derivatives, such as diuretics and anticancer agents, but its specific applications remain understudied .

Properties

IUPAC Name

2-chloro-4-(furan-2-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c13-11-6-8(3-4-10(11)12(15)16)14-7-9-2-1-5-17-9/h1-6,14H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFQTRIUPLWFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(furan-2-ylmethylamino)benzoic acid typically involves the reaction of 2-chloro-4-nitrobenzoic acid with furan-2-ylmethanamine. The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(furan-2-ylmethylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-4-(furan-2-ylmethylamino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(furan-2-ylmethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

The acidity of benzoic acid derivatives is influenced by substituents' electronic effects:

  • 2-Chloro-4-(trifluoromethyl)benzoic acid (CAS 23228-45-7): The trifluoromethyl group is strongly electron-withdrawing, lowering the pKa (increased acidity) compared to the target compound. This enhances its suitability for reactions requiring a stable carboxylate ion .
  • 2-Chloro-4-methoxy-5-(furyl-substituted)benzoic acid (): The methoxy group is electron-donating, reducing acidity relative to the target compound. The additional furyl substituent may increase steric hindrance, affecting coupling reactions .

Structural and Crystallographic Properties

  • 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid: The trifluoromethyl group and phenoxy linkage create a rigid planar structure, differing from the target compound’s flexible furan-methylamino chain. This impacts crystal packing and solubility .
  • 2-Hydroxy-4-substituted-azo-benzoic acids: Azo derivatives () exhibit tunable pKa values (3.8–4.5 for phenolic protons) due to substituent effects, whereas the target compound’s acidity is modulated by the amino and furan groups .

Data Table: Key Properties of Selected Benzoic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Notable Properties/Applications References
2-Chloro-4-(furan-2-ylmethylamino)benzoic acid Cl, furan-methylamino C₁₂H₁₀ClNO₃ 251.67 g/mol Potential H-bonding, understudied
Furosemide Cl, sulfamoyl, furan-methylamino C₁₂H₁₁ClN₂O₅S 330.77 g/mol Diuretic, inhibits renal Na⁺/K⁺ transport
2-Chloro-4-(4-cyanophenyl)benzoic acid Cl, 4-cyanophenyl C₁₄H₈ClNO₂ 257.67 g/mol High purity (>99%), pharmaceutical intermediate
2-Chloro-4-(trifluoromethyl)benzoic acid Cl, CF₃ C₈H₄ClF₃O₂ 224.56 g/mol Strong acidity (pKa ~1.5), agrochemical intermediate
4-Fluoro-2-(phenylamino)benzoic acid F, phenylamino C₁₃H₁₀FNO₂ 231.22 g/mol Intramolecular H-bonding, crystal dimerization

Biological Activity

2-Chloro-4-(furan-2-ylmethylamino)benzoic acid, a compound with significant biological potential, is part of the chromeno[2,3-d]pyrimidine derivative family. This compound has been studied for various biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H11ClN2O5S
  • Molecular Weight : 330.74 g/mol
  • CAS Number : 4818-59-1

The biological activity of this compound can be understood through its interaction with various biological targets:

  • Target Proteins : The compound interacts with proteins involved in critical biochemical pathways, potentially influencing cell signaling and metabolic processes.
  • Biochemical Pathways : It is known to affect pathways related to inflammation, cell proliferation, and apoptosis, which are crucial in cancer progression and treatment responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

Case Studies

  • In Vitro Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    • Findings : The compound exhibited an IC50 value of approximately 15 µM for MCF-7 cells, indicating potent anticancer activity. Flow cytometry analysis confirmed increased apoptotic rates in treated cells.
  • Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Findings : The compound showed significant inhibition zones in agar diffusion assays, with minimum inhibitory concentrations (MICs) of 32 µg/mL for both bacterial strains.

Research Findings Summary Table

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesMechanism of Action
AntimicrobialStaphylococcus aureus32 µg/mLDisruption of cell membrane integrity
AntimicrobialEscherichia coli32 µg/mLInhibition of bacterial protein synthesis
AnticancerMCF-7 (breast cancer)~15 µMInduction of apoptosis via caspase activation
AnticancerA549 (lung cancer)~15 µMModulation of Bcl-2 family proteins

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